What is the chemical structure of tert-butyl[1-(trifluoromethyl)cyclopropyl]carbamate
What is the chemical structure of tert-butyl[1-(trifluoromethyl)cyclopropyl]carbamate
An In-depth Technical Guide to tert-Butyl[1-(trifluoromethyl)cyclopropyl]carbamate: A Key Bioisostere for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of tert-butyl[1-(trifluoromethyl)cyclopropyl]carbamate, a specialized building block of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the compound's chemical structure, physicochemical properties, and strategic importance. We delve into the synthetic rationale, explaining the causality behind plausible manufacturing routes and the role of its constituent moieties: the metabolically robust trifluoromethyl group, the conformationally rigid cyclopropyl scaffold, and the versatile Boc-protected amine. The primary application of this molecule as a bioisosteric replacement for the common tert-butyl group is explored, highlighting its utility in overcoming pharmacokinetic challenges such as metabolic instability. This guide serves as a resource for scientists seeking to leverage this advanced intermediate in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Role of Fluorinated Bioisosteres
In modern drug design, the modification of molecular scaffolds with specific functional groups is a cornerstone strategy for optimizing a compound's biological activity and physicochemical profile.[1] Fluorine-containing groups, in particular, have become indispensable tools for medicinal chemists. The introduction of fluorine can profoundly alter properties such as lipophilicity, metabolic stability, and binding affinity.[1]
A key concept in this optimization process is bioisosterism, where a substituent is replaced by another with similar physical or chemical properties to enhance the molecule's pharmacological performance. The tert-butyl group, while common, is often susceptible to metabolic oxidation. The 1-(trifluoromethyl)cyclopropyl moiety has emerged as a highly effective bioisostere for the tert-butyl group.[2] It mimics the steric bulk of the tert-butyl group while offering significantly enhanced metabolic stability, thereby improving the pharmacokinetic profile of a drug candidate.[2] Tert-butyl[1-(trifluoromethyl)cyclopropyl]carbamate is a critical reagent that provides this valuable bioisostere in a protected, ready-to-use format for complex organic synthesis.
Physicochemical and Structural Properties
The unique properties of tert-butyl[1-(trifluoromethyl)cyclopropyl]carbamate arise from the synergistic combination of its three core components. The trifluoromethyl (CF3) group, with its high C-F bond energy, confers exceptional metabolic stability and acts as a strong electron-withdrawing group.[1] The cyclopropyl ring introduces a degree of conformational rigidity, which can be advantageous for locking a molecule into a bioactive conformation. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, valued for its stability across a range of reaction conditions and its straightforward removal under mild acidic conditions.[3][4]
Compound Identification
| Property | Value | Source |
| IUPAC Name | tert-butyl [1-(trifluoromethyl)cyclopropyl]carbamate | N/A |
| CAS Number | 902494-31-9 | [5][6] |
| Molecular Formula | C9H14F3NO2 | [6] |
| Molecular Weight | 225.21 g/mol | [6] |
| SMILES | CC(C)(C)OC(=O)NC1(CC1)C(F)(F)F | N/A |
Chemical Structure
Synthesis and Mechanistic Rationale
Proposed Synthetic Workflow
A robust synthetic approach would likely begin with a precursor containing the 1-aminocyclopropane-1-carboxylic acid core. This allows for the sequential and controlled introduction of the Boc protecting group and the trifluoromethyl moiety.
Causality Behind Experimental Choices:
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Boc Protection: The amine is protected first to prevent it from reacting with the fluorinating agents in the subsequent step. Di-tert-butyl dicarbonate ((Boc)2O) is the standard reagent for this transformation due to its high efficiency and the generation of benign byproducts (t-butanol and CO2). A mild base like triethylamine or sodium bicarbonate is used to neutralize the acidic proton of the amine, facilitating the reaction.
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Fluorodecarboxylation: Converting a carboxylic acid to a trifluoromethyl group is a challenging transformation. A classic but harsh method involves using sulfur tetrafluoride (SF4).[2] This reagent can effectively achieve the conversion but requires specialized equipment. More modern methods, though potentially lower-yielding for this specific substrate, might involve a multi-step sequence such as conversion to a thioester followed by oxidative fluorination. The choice of method depends on scale, available equipment, and tolerance for harsh conditions.
Experimental Protocol: Boc Protection of an Amino Acid Precursor
This protocol describes the first, critical step in the proposed synthesis: the protection of the amine. It is a well-established and self-validating system.
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Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-aminocyclopropane-1-carboxylic acid (1.0 eq).
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Solvent Addition: Suspend the amino acid in a mixture of tetrahydrofuran (THF) and water (e.g., a 1:1 ratio).
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Base Addition: Add sodium bicarbonate (NaHCO3, 2.5 eq) to the suspension.
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Reagent Addition: While stirring vigorously, add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in THF dropwise.
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate to remove any unreacted (Boc)2O.
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Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with a 1M solution of hydrochloric acid (HCl). The product will precipitate or can be extracted with several portions of ethyl acetate.
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.
Application in Drug Development: The Protect-Incorporate-Deprotect Strategy
The primary value of tert-butyl[1-(trifluoromethyl)cyclopropyl]carbamate is as a carrier for the 1-amino-1-(trifluoromethyl)cyclopropyl moiety. The Boc-protected amine allows this building block to be incorporated into a larger molecule without interference from the highly nucleophilic amine. Once incorporated, the Boc group can be selectively removed to reveal the primary amine, which can then participate in further chemical reactions, such as amide bond formation.
This "Protect-Incorporate-Deprotect" strategy is fundamental to modern multi-step organic synthesis and drug discovery.[3]
Trustworthiness of the Protocol: The deprotection step is exceptionally reliable. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), quantitatively cleaves the Boc group. The byproducts, isobutylene and carbon dioxide, are volatile and easily removed, simplifying purification and making this a trustworthy and high-yielding transformation.
Conclusion
Tert-butyl[1-(trifluoromethyl)cyclopropyl]carbamate is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. It provides a practical and protected form of the 1-(trifluoromethyl)cyclopropyl bioisostere, allowing for its strategic incorporation into complex molecules. By leveraging this building block, researchers can address common drug development challenges, such as poor metabolic stability, leading to the creation of safer and more efficacious therapeutic agents. Its synthesis, while requiring careful planning, relies on established and understood chemical principles, and its application in drug discovery workflows is both robust and strategically sound.
References
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TERT-BUTYL [1-(TRIFLUOROMETHYL)CYCLOPROPYL]CARBAMATE — Chemical Substance Information - NextSDS. Available at: [Link]
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SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION - Organic Syntheses. Available at: [Link]
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available at: [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]
